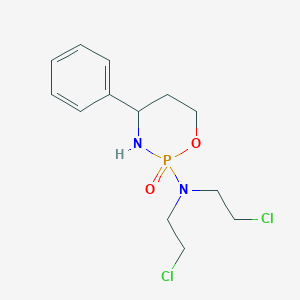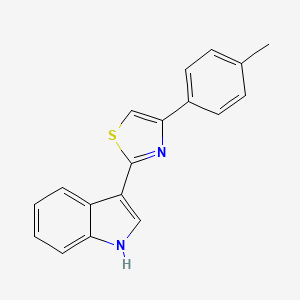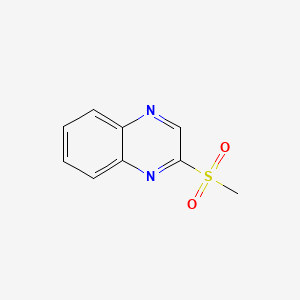
2-methylsulfonylquinoxaline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methylsulfonylquinoxaline: is a nitrogen-containing heterocyclic compound It is a derivative of quinoxaline, which is known for its wide range of applications in pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline derivatives, including quinoxaline, 2-(methylsulfonyl)-, typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds. This reaction can be catalyzed by acids or bases and often proceeds under mild conditions. For instance, the reaction can be carried out in ethanol at reflux temperature .
Industrial Production Methods: Industrial production of quinoxaline derivatives may involve more scalable and efficient methods. One such method includes the use of transition-metal-free catalysis, which is both cost-effective and environmentally friendly . This approach minimizes the use of toxic metals and simplifies the purification process.
化学反应分析
Types of Reactions: 2-methylsulfonylquinoxaline, undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the sulfonyl group.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
科学研究应用
Chemistry: 2-methylsulfonylquinoxaline, is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown activity against various bacterial and fungal strains .
Medicine: The compound is explored for its potential use in developing new pharmaceuticals. Its derivatives have been investigated for their efficacy in treating diseases such as cancer and infectious diseases .
Industry: In the industrial sector, quinoxaline derivatives are used in the production of dyes, pigments, and materials with specific electronic properties .
作用机制
The mechanism of action of quinoxaline, 2-(methylsulfonyl)-, involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The compound may interfere with cellular processes such as DNA replication or protein synthesis, ultimately leading to cell death .
相似化合物的比较
Quinazoline: Another nitrogen-containing heterocyclic compound with similar applications in pharmaceuticals and materials science.
Cinnoline: Known for its antimicrobial properties and used in the synthesis of various drugs.
Phthalazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness: 2-methylsulfonylquinoxaline, stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the methylsulfonyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
属性
CAS 编号 |
16310-37-5 |
|---|---|
分子式 |
C9H8N2O2S |
分子量 |
208.24 g/mol |
IUPAC 名称 |
2-methylsulfonylquinoxaline |
InChI |
InChI=1S/C9H8N2O2S/c1-14(12,13)9-6-10-7-4-2-3-5-8(7)11-9/h2-6H,1H3 |
InChI 键 |
NZASRUIRVGIRJM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
规范 SMILES |
CS(=O)(=O)C1=NC2=CC=CC=C2N=C1 |
| 16310-37-5 | |
同义词 |
2-(methylsulfonyl)quinoxaline |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


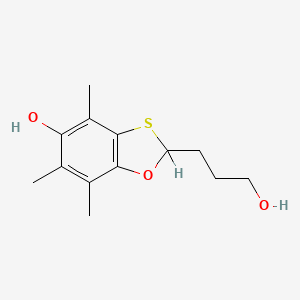
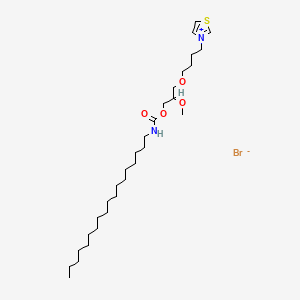
![10-methyl-4-nitroso-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaene](/img/structure/B1205151.png)
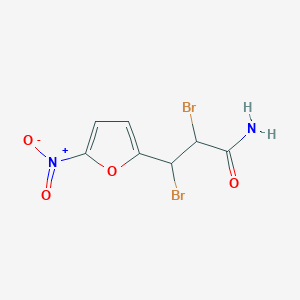
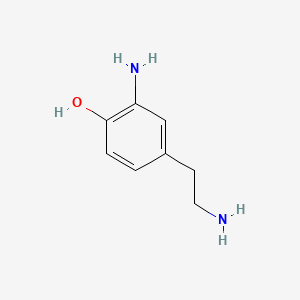
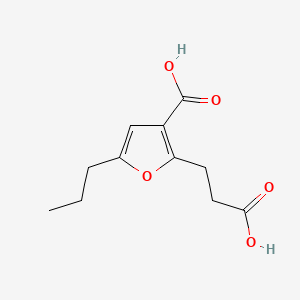
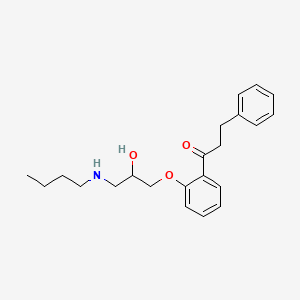
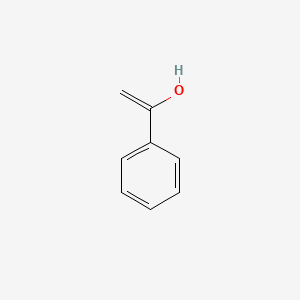
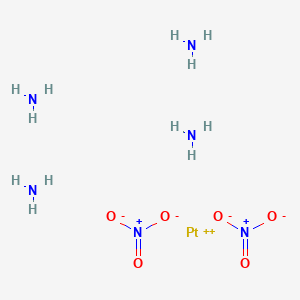
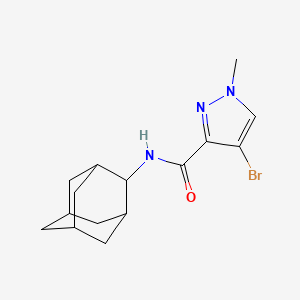
![Methyl (1R,2R,4S)-4-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B1205166.png)
![3,8,12,16-Tetramethyl-7,18-dioxatricyclo[13.3.0.06,8]octadeca-2,11,15-trien-17-one](/img/structure/B1205167.png)
